molecular formula C14H17N B13671126 6-(tert-Butyl)-3-methylisoquinoline

6-(tert-Butyl)-3-methylisoquinoline

Cat. No.: B13671126
M. Wt: 199.29 g/mol
InChI Key: DMOCRXGJWWDLPE-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-3-methylisoquinoline is a substituted isoquinoline derivative featuring a methyl group at position 3 and a bulky tert-butyl group at position 4. Isoquinolines are heterocyclic aromatic compounds with a fused benzene and pyridine ring, widely studied for their biological activity and synthetic versatility. The tert-butyl group introduces steric hindrance and lipophilicity, which can influence reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

6-tert-butyl-3-methylisoquinoline

InChI

InChI=1S/C14H17N/c1-10-7-12-8-13(14(2,3)4)6-5-11(12)9-15-10/h5-9H,1-4H3

InChI Key

DMOCRXGJWWDLPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)C(C)(C)C)C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a Friedländer synthesis can be employed, where an aldehyde and a ketone react in the presence of an acid catalyst to form the isoquinoline ring.

Another method involves the Pomeranz-Fritsch reaction, where a benzylamine derivative undergoes cyclization in the presence of an acid to form the isoquinoline structure. The tert-butyl and methyl groups can be introduced through alkylation reactions using tert-butyl chloride and methyl iodide, respectively.

Industrial Production Methods

Industrial production of 6-(tert-Butyl)-3-methylisoquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-3-methylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

    Oxidation: Isoquinoline N-oxide derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

6-(tert-Butyl)-3-methylisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-3-methylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

3-Methylisoquinoline: Lacks the tert-butyl group at position 2.

tert-Butyl-substituted intermediates : E.g., tert-butyl indoline carboxylates or pyrrole derivatives (e.g., and ).

Table 1: Structural and Property Comparison
Compound Substituents Molecular Weight (g/mol) Key Features
6-(tert-Butyl)-3-methylisoquinoline 3-CH₃, 6-tBu ~215 (estimated) Enhanced steric bulk, potential for altered crystal packing
3-Methylisoquinoline 3-CH₃ 143.2 Commercial availability; simpler synthesis
tert-Butyl indoline carboxylate tBu, carboxylate ester 235.28 Hydrogen-bonding motifs in crystals; used in drug intermediates

Physicochemical Properties

  • Solubility: The tert-butyl group in 6-(tert-Butyl)-3-methylisoquinoline likely reduces water solubility compared to 3-methylisoquinoline due to increased hydrophobicity.
  • Crystal Packing : Tert-butyl groups in analogs (e.g., ) promote N–H⋯O hydrogen bonding, forming chain-like structures. Similar interactions may stabilize the title compound’s solid-state structure .
  • NMR Shifts: In 3-methylisoquinoline, aromatic protons resonate at δ ~7.5–8.3. The tert-butyl group at position 6 would deshield adjacent protons, causing upfield or downfield shifts depending on electronic effects .

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